molecular formula C16H26ClN3O3S B13553594 N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride

Cat. No.: B13553594
M. Wt: 375.9 g/mol
InChI Key: LMWIOPWBPMTYGG-UHFFFAOYSA-N
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Description

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda⁶,2-thiazolidine-5-carboxamide hydrochloride is a structurally complex molecule featuring a thiazolidine-1,1-dioxide core, a substituted phenyl group (4-isopropylphenyl), and an ethylamine-carboxamide side chain. The hydrochloride salt form suggests improved aqueous solubility for pharmaceutical applications, though specific biological data remain undisclosed in available literature .

Properties

Molecular Formula

C16H26ClN3O3S

Molecular Weight

375.9 g/mol

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C16H25N3O3S.ClH/c1-11(2)12-4-6-13(7-5-12)14(17)10-18-16(20)15-8-9-19(3)23(15,21)22;/h4-7,11,14-15H,8-10,17H2,1-3H3,(H,18,20);1H

InChI Key

LMWIOPWBPMTYGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCN(S2(=O)=O)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Differences :

  • Core Scaffold : The target’s thiazolidine dioxide offers a sulfone group, enhancing hydrogen-bonding capacity compared to triazoles, which rely on nitrogen-rich aromaticity for target binding.
  • Synthesis : Click chemistry in enables rapid diversification, whereas the target compound’s synthesis route is unspecified but may involve sulfonamide or thiazolidine ring formation.

Triazole-Based Pesticides ()

Pesticides like etaconazole and propiconazole share triazole cores but differ markedly in substituents and applications (Table 2).

Table 2: Functional Comparison with Agricultural Triazoles

Compound Core Structure Key Functional Groups Primary Use
Target compound Thiazolidine 4-isopropylphenyl, hydrochloride salt Undisclosed (pharma)
Etaconazole () Triazole 2,4-dichlorophenyl, dioxolane Fungicide
Propiconazole () Triazole 2,4-dichlorophenyl, propyl-dioxolane Fungicide

Key Differences :

  • Application : Triazole pesticides target fungal cytochrome P450 enzymes, while the target’s hydrophilic hydrochloride salt and amine groups suggest compatibility with mammalian systems .

Hypothetical Mechanism and Pharmacokinetics

  • Lipophilicity : The 4-isopropylphenyl group may confer moderate logP values compared to dichlorophenyl-containing pesticides, balancing blood-brain barrier penetration and renal clearance.
  • Solubility : The hydrochloride salt likely improves aqueous solubility over neutral triazole pesticides, aiding oral bioavailability.
  • Metabolism : The thiazolidine dioxide core may resist oxidative metabolism better than triazoles, which are prone to CYP-mediated degradation .

Biological Activity

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride is a synthetic compound belonging to the thiazolidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer , antioxidant , and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure containing a carboxamide functional group and an amino group. Its molecular formula is C14H20ClN3O3SC_{14}H_{20}ClN_3O_3S, and it has a molecular weight of approximately 335.84 g/mol.

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. A study reported that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG20.06
Compound BMCF70.10
Compound CPC120.25

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds with similar thiazolidine structures have demonstrated promising results in reducing oxidative stress in cellular models.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Antimicrobial Activity

Thiazolidine derivatives have also been studied for their antimicrobial properties. The compound showed notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans.

MicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
E. coli1532
S. aureus1962.5
A. niger1842

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer efficacy of thiazolidine derivatives on HepG2 cell lines. The results indicated that certain modifications to the thiazolidine structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Antioxidant Mechanisms

In vivo studies demonstrated that thiazolidine derivatives could protect against oxidative damage in liver tissues. Mice treated with these compounds showed reduced levels of lipid peroxidation products compared to untreated controls, indicating their potential as protective agents in oxidative stress-related conditions.

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